molecular formula C10H9ClN2O2 B1530444 Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1134327-80-2

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No. B1530444
CAS RN: 1134327-80-2
M. Wt: 224.64 g/mol
InChI Key: WIFKKUUSWXNSOD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Cancer Therapeutics

This compound has shown promise as a kinase inhibitor in cancer treatment. It inhibits multiple receptor tyrosine kinases, which are implicated in the growth and spread of cancer cells. For instance, derivatives of this compound have been evaluated for their efficacy against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor development .

Pharmacological Studies

In pharmacology, the compound’s derivatives are being explored for their potential to treat tenosynovial giant cell tumors (TGCT). These tumors are rare and affect the joints, and the compound’s ability to inhibit specific kinases makes it a candidate for therapeutic applications .

Biochemical Research

Biochemically, the compound is used to study signal transduction pathways . Its role in inhibiting FGFRs can help understand the underlying mechanisms of diseases where these pathways are abnormally activated, such as in various types of cancers .

Organic Synthesis

In organic chemistry, the compound serves as a building block for synthesizing more complex molecules. Its structure is versatile for modifications, making it valuable for constructing compounds with potential biological activities .

Analytical Chemistry

The compound’s derivatives are used in crystallography to determine the crystal structure of new kinase inhibitors. Understanding the crystal structure is vital for the design of drugs with better efficacy and lower toxicity .

Diabetes Management

Some derivatives of this compound have been found to reduce blood glucose levels, suggesting potential applications in managing diabetes and related disorders such as hyperglycemia and insulin resistance .

Antiviral Research

Research has also been conducted on the antiviral properties of derivatives of this compound. These studies are crucial in the ongoing search for new treatments against viral infections .

Drug Discovery

Lastly, the compound’s framework is being utilized in drug discovery due to its structural similarity to biologically active scaffolds. This similarity allows for the exploration of new drugs that can interact with biological targets in a manner akin to naturally occurring molecules .

properties

IUPAC Name

methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFKKUUSWXNSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735286
Record name Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

CAS RN

1134327-80-2
Record name Methyl (4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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